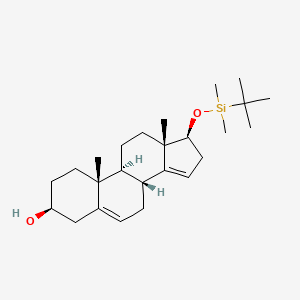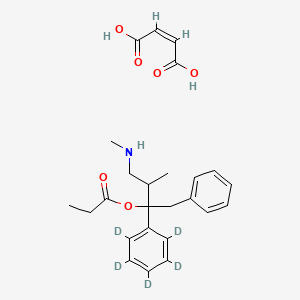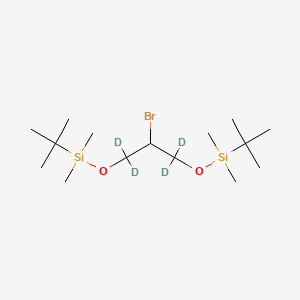
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 is a deuterium-labeled compound often used in scientific research. It is a derivative of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane, where the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in studies involving metabolic pathways, environmental analysis, and organic chemistry due to its stable isotope labeling .
准备方法
The synthesis of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 typically involves the following steps:
Starting Material: The preparation begins with the selection of appropriate starting materials, which include tert-butyldimethylsilyl chloride and 1,3-dihydroxypropane.
Protection of Hydroxyl Groups: The hydroxyl groups of 1,3-dihydroxypropane are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Bromination: The protected intermediate is then subjected to bromination using a brominating agent like phosphorus tribromide or N-bromosuccinimide.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research and commercial applications.
化学反应分析
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Oxidation Reactions: Oxidizing agents such as chromium trioxide (CrO3) can oxidize the compound to form ketones or aldehydes.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and chloroform, as well as catalysts and bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 has several scientific research applications:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Analysis: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Organic Chemistry: The compound serves as a chemical reference for identification, qualitative and quantitative analysis, and detection in various types of nuclear magnetic resonance (NMR) solvents.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
作用机制
The mechanism of action of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 involves its role as a labeled compound in tracing and analyzing chemical and biological processes. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
相似化合物的比较
Similar compounds to 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 include:
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane: The non-deuterated version of the compound.
1,3-Bis(tert-butyldimethylsilyloxy)propane: Lacks the bromine atom.
2-Chloro-1,3-bis(tert-butyldimethylsilyloxy)propane: Contains a chlorine atom instead of bromine.
属性
IUPAC Name |
[2-bromo-3-[tert-butyl(dimethyl)silyl]oxy-1,1,3,3-tetradeuteriopropoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35BrO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12H2,1-10H3/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFIDUKDVMDFI-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O[Si](C)(C)C(C)(C)C)Br)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35BrO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
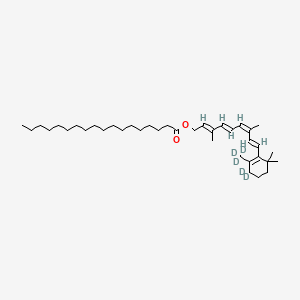
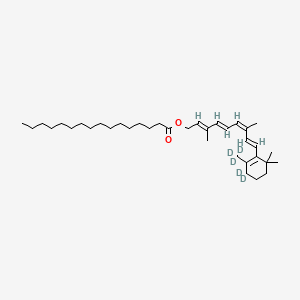
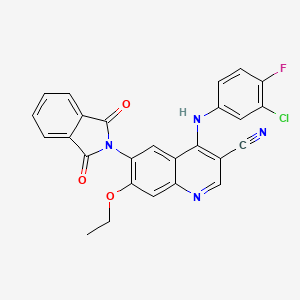
![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
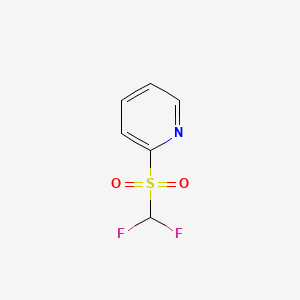

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)
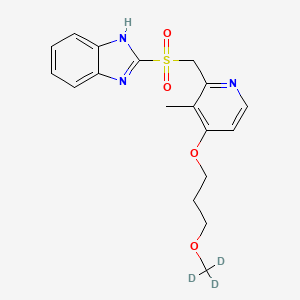
![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)
